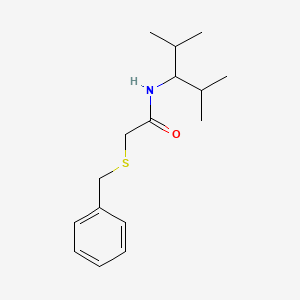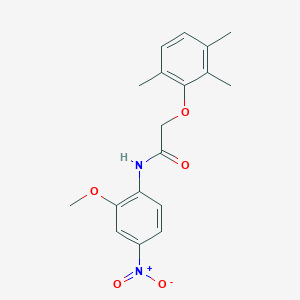![molecular formula C15H21N3O3 B5236268 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as N-(2-nitro-5-piperidinyl)-4-morpholine and is commonly used in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine involves its binding to the NMDA receptor. This binding results in the activation of the receptor and the subsequent influx of calcium ions into the neuron. This influx of calcium ions triggers a cascade of events that ultimately leads to changes in synaptic plasticity and long-term potentiation, which are important processes underlying learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the NMDA receptor. This compound has been shown to enhance NMDA receptor function, which can lead to improvements in learning and memory. Additionally, this compound has been shown to have neuroprotective effects, which may be useful for treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine in lab experiments is its specificity for the NMDA receptor. This compound has a high affinity for this receptor, which allows for precise manipulation of its function. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine. One area of interest is the development of new compounds that are more specific and less toxic than this compound. Additionally, researchers may investigate the potential therapeutic applications of this compound for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies may be conducted to better understand the mechanisms underlying the effects of this compound on learning and memory.
Synthesemethoden
The synthesis of 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine involves the reaction of 2-nitro-5-chlorobenzene with morpholine in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine has been widely used in scientific research as a tool to study the function of neurotransmitter receptors in the brain. This compound is particularly useful for studying the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in learning and memory.
Eigenschaften
IUPAC Name |
4-(2-nitro-5-piperidin-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-18(20)14-5-4-13(16-6-2-1-3-7-16)12-15(14)17-8-10-21-11-9-17/h4-5,12H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNFYPPYBHQMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)


![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)